2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
Properties
IUPAC Name |
2-(methoxymethyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-11-14-17(12-6-3-2-4-7-12)18-19-10-13-15(21(18)20-14)8-5-9-16(13)22/h2-4,6-7,10H,5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDQQZONVLCGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Quinazoline Ring Formation: The pyrazole intermediate is then reacted with an appropriate ortho-substituted aniline derivative under acidic or basic conditions to form the quinazoline ring.
Functional Group Introduction: The methoxymethyl and phenyl groups are introduced through nucleophilic substitution reactions, often using methoxymethyl chloride and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylboronic acid with palladium catalyst for phenyl group introduction.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its interaction with kinases can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, highlighting substituent-driven variations in molecular weight, melting points, and spectral features:
*Calculated molecular weight based on formula C₁₉H₁₉N₃O₂.
Key Observations :
- Substituent Position : 2- and 3-position substituents significantly alter solubility and melting points. For example, the 4-methoxybenzoyl group in 6m lowers the melting point (133–134°C) compared to 6h (210–212°C), likely due to reduced crystallinity from bulky substituents .
- Electronic Effects : Methoxy groups (e.g., in 6h ) enhance electron density, influencing NMR chemical shifts (δ 3.86 ppm for OCH₃) and reactivity in electrophilic substitutions .
- Halogen Incorporation : Chlorophenyl substituents (e.g., in ) increase molecular weight and may enhance lipophilicity, impacting bioavailability.
Biological Activity
2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound belonging to the class of pyrazoloquinazolinones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C22H19N3O3, with a molecular weight of 373.4 g/mol. The structure features a dihydropyrazoloquinazolinone core that is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 925574-13-6 |
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. In a study evaluating various quinazolinone-thiazole hybrids, compounds similar to this compound demonstrated notable cytotoxic effects against multiple cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. The IC50 values for these compounds ranged from 10 μM to 12 μM across different cell lines, indicating potent anticancer activity .
Antimicrobial Properties
Compounds in the quinazolinone family have also shown antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial DNA synthesis or cell wall formation. Specific studies have reported that quinazolinones can effectively combat various strains of bacteria and fungi, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoloquinazolinones has been explored in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazolinone derivatives inhibit kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress within cells.
Study on Anticancer Activity
In one notable case study involving the synthesis and evaluation of various quinazolinone derivatives, researchers found that specific modifications to the core structure significantly enhanced anticancer efficacy against MCF-7 cells. The study highlighted the importance of substituent groups on the phenyl ring in optimizing biological activity .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related pyrazoloquinazolinones revealed that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria. The study suggested that structural variations could lead to improved potency against resistant strains .
Q & A
Q. What is the most efficient synthetic method for 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?
A regioselective and eco-friendly protocol involves condensation of substituted aminopyrazoles with enaminones derived from dimedone under ultrasonic irradiation (60°C) in a water-ethanol (1:1) solvent system with KHSO₄ as a catalyst. This method achieves yields of 70–95% within short reaction times (~30–60 minutes). Purification is typically achieved via column chromatography (silica gel, 10% ethyl acetate/hexane) .
Q. How can the regioselectivity of substituents in the pyrazoloquinazolinone scaffold be confirmed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, compound 6a (3-bromo derivative) was validated using triclinic crystal system parameters (space group P-1, a=5.872 Å, b=10.870 Å, c=19.523 Å) . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy are used to identify functional groups (e.g., C=O at 1672 cm⁻¹, methoxymethyl protons at δ 3.86 ppm) .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.25–7.93 ppm) and carbon types (e.g., carbonyl carbons at δ 207.6 ppm) .
- FT-IR : Confirms carbonyl (1672 cm⁻¹) and methoxymethyl (2830–2950 cm⁻¹) groups .
- Mass spectrometry (ESI) : Validates molecular ion peaks (e.g., m/z 350.0 [MH⁺] for compound 6m ) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the synthesis?
The reaction proceeds via a Michael addition of the aminopyrazole’s exocyclic amino group to the α,β-unsaturated enaminone, followed by cyclization and aromatization. Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, which accelerates intermediate formation. KHSO₄ acts as a Brønsted acid catalyst, stabilizing the transition state .
Q. How do solvent systems and temperature affect reaction kinetics and yield?
Optimized conditions (water-ethanol, 60°C) balance solubility and reaction activation. Polar protic solvents stabilize ionic intermediates, while elevated temperatures reduce reaction time. For example, silent conditions (no ultrasound) at 60°C yield only 45%, whereas ultrasonication increases this to 86% .
Q. Can this compound be applied in uranium adsorption studies?
Yes. Rice straw impregnated with derivatives like 2-amino-3-(4-chlorophenyl)hydrazinyl analogs shows high uranium adsorption capacity (Langmuir isotherm fit, qₘ = 152.1 mg/g). Key parameters include pH (optimal at 4.5), contact time (pseudo-second-order kinetics), and temperature (ΔH = −152.1 kJ/mol, exothermic) .
Q. How can substituents influence biological activity?
Substituents like methoxymethyl or phenyl groups modulate electronic and steric properties, affecting interactions with biological targets. For example, 8-(2-methoxybenzyloxy) analogs demonstrate GABAₐ receptor modulation (EC₅₀ = 3.2 µM) via hydrogen bonding with receptor residues .
Q. What strategies resolve contradictory spectral data during characterization?
Q. How can computational methods predict structure-property relationships?
Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian09) can model interactions with biological targets or adsorption sites. For uranium extraction, simulations may predict ligand-metal coordination geometries .
Q. What are the thermal stability and decomposition profiles of this compound?
Thermogravimetric analysis (TGA) under nitrogen flow shows decomposition above 250°C. Major decomposition products include CO and NOₓ, requiring fire safety measures (dry chemical extinguishers) .
Methodological Considerations
11. Designing a kinetic study for adsorption applications:
- Vary initial uranium concentration (50–500 ppm) and monitor uptake over time.
- Fit data to pseudo-first/second-order models. For example, pseudo-second-order kinetics (R² > 0.99) indicates chemisorption dominance .
12. Evaluating solvent effects in synthesis:
- Screen solvents (e.g., DMF, THF, ethanol) under ultrasonication.
- Compare yields and reaction times. Polar aprotic solvents may reduce regioselectivity due to poor stabilization of ionic intermediates .
13. Scaling up synthesis while maintaining purity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
